molecular formula C3H4ClN3 B1357754 2-(Chloromethyl)-2H-1,2,3-triazole CAS No. 80199-90-2

2-(Chloromethyl)-2H-1,2,3-triazole

Cat. No. B1357754
CAS RN: 80199-90-2
M. Wt: 117.54 g/mol
InChI Key: PRGPKCHJKNCEOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-2H-1,2,3-triazole” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-2H-1,2,3-triazole” are not explicitly provided in the available resources .

Scientific Research Applications

Supramolecular and Coordination Chemistry

2-(Chloromethyl)-2H-1,2,3-triazole and its derivatives are significant in supramolecular and coordination chemistry. They exhibit unique properties due to their nitrogen-rich triazole structure, enabling complexation of anions through hydrogen and halogen bonding. These properties facilitate applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Diverse Biological Activities

Triazole derivatives demonstrate a broad spectrum of biological activities. They are explored for potential uses in various therapeutic areas due to their structural versatility and ability to exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Medicinal Chemistry

In medicinal chemistry, 1,2,3-triazoles, including 2-(Chloromethyl)-2H-1,2,3-triazole, have been extensively studied. They play a crucial role in binding interactions with biological targets while maintaining good pharmacokinetic profiles. These properties make them valuable in the design of novel bioactive molecules (Massarotti et al., 2014).

Synthesis and Chemical Applications

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole derivatives has practical applications in the development of pesticides and other chemicals. Efficient synthesis methods have been developed, emphasizing green chemistry and sustainability (Ying, 2004).

Bioisostere in Drug Design

The 1,2,3-triazole ring, including its chloromethyl derivatives, is used as a bioisostere in drug design. Its structural features enable it to mimic different functional groups, aiding in the synthesis of new active molecules (Bonandi et al., 2017).

Click Chemistry in Drug Discovery

2-(Chloromethyl)-2H-1,2,3-triazole is also significant in click chemistry, a modular approach used extensively in drug discovery. The triazole products from click chemistry are active in associating with biological targets (Kolb & Sharpless, 2003).

Photostabilizers and Industrial Applications

Compounds containing 1,2,3-triazoles, such as 2-(Chloromethyl)-2H-1,2,3-triazole, have found industrial applications as corrosion inhibitors, lubricants, dyes, and photostabilizers due to their broad spectrum of biological activities (Ramachary et al., 2008).

Safety and Hazards

While specific safety and hazard information for “2-(Chloromethyl)-2H-1,2,3-triazole” is not available, it’s worth noting that chloromethyl compounds can be harmful if swallowed, fatal if inhaled, and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGPKCHJKNCEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603544
Record name 2-(Chloromethyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80199-90-2
Record name 2-(Chloromethyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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